(E)-3-(dimethylamino)acrylic acid
Description
General Academic Context and Significance in Organic Chemistry
In the broader context of organic chemistry, (E)-3-(dimethylamino)acrylic acid and its derivatives are recognized as important intermediates. chemicalbook.com The ethyl ester of this acid, ethyl 3-(N,N-dimethylamino)acrylate, is particularly noted as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com For instance, it is a crucial component in the preparation of certain quinolone antibacterial drugs. google.com The utility of these compounds stems from their nature as α,β-unsaturated carbonyl compounds, which allows them to participate in a variety of chemical transformations, including Michael additions. wikipedia.org
The core structure of 3-(dimethylamino)acrylic acid provides a versatile scaffold for chemists to build more complex molecules. The presence of both a carboxylic acid group and a tertiary amine allows for a range of chemical modifications. Copolymers incorporating the related monomer, 2-dimethylaminoethyl acrylate (B77674) (DMAEA), exhibit enhanced nucleophilicity, basicity, and water solubility. wikipedia.org
Scope and Objectives of Research on this compound
Research concerning this compound and its derivatives is primarily focused on two main areas: the development of efficient synthetic methodologies and the exploration of their applications in materials science and as precursors to other valuable compounds. A significant objective has been the optimization of synthesis routes to produce these compounds in high yield and purity. For example, research has led to the development of one-pot synthesis methods for the corresponding ethyl ester, achieving yields of over 95%. google.com
Another key research objective is the use of related acrylate monomers in the creation of "intelligent" or "smart" hydrogels. These materials can respond to external stimuli such as pH, making them suitable for applications like chemical sensors and drug delivery systems. researchgate.net For instance, hydrogels composed of acrylic acid and dimethylaminoethyl methacrylate (B99206) have been investigated for detecting pH changes associated with dissolved ammonia. researchgate.net Furthermore, research has explored the use of related polymers for environmental applications, such as the removal of dyes and heavy metals from water. acs.org
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | nih.gov |
| Molecular Weight | 115.13 g/mol | nih.gov |
| IUPAC Name | (E)-3-(dimethylamino)prop-2-enoic acid | nih.gov |
| CAS Number | 916606-90-1 | nih.gov |
| InChI Key | NKNBYFBSHOGEKE-ONEGZZNKSA-N | nih.gov |
Research Findings on the Synthesis of the Related Ethyl Ester
While specific research on the synthesis of this compound is not as prevalent in the literature as that of its ethyl ester, the synthesis of the latter provides insight into the chemical transformations involving this structural motif.
One patented method for producing ethyl 3-N,N-dimethylamino acrylate involves a one-pot reaction using ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide. google.com This process is carried out under pressure and at elevated temperatures in the presence of catalysts, achieving high yields and purity suitable for large-scale production. google.com Another approach involves the reaction of ethyl formylacetate with dimethylamine hydrochloride. google.com
A different synthetic route described in the literature involves the reaction of a Vilsmeier reagent with ketene (B1206846) diethyl acetal (B89532) in the presence of a base like potassium carbonate and triethylamine. chemicalbook.com
Examples of Reaction Conditions for Ethyl (E)-3-(dimethylamino)acrylate Synthesis
| Reactants | Catalysts/Reagents | Solvent | Conditions | Yield | Source |
| Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium ethylate, Ethyl formate | Tetrahydrofuran (B95107) | 30 bar, 40°C, 3h | 95.0% | google.com |
| Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium ethylate, Diethyl carbonate | Toluene | 20 bar, 65°C, 3h | 95.6% | google.com |
| Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium tert-butoxide, Triethyl orthoformate | Toluene | 20 bar, 65°C, 3h | 95.9% | google.com |
| Ketene diethyl acetal, Vilsmeier reagent | Potassium carbonate, Triethylamine | None | 60°C, 3h | 27% | chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-6(2)4-3-5(7)8/h3-4H,1-2H3,(H,7,8)/b4-3+ |
InChI Key |
NKNBYFBSHOGEKE-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)O |
Canonical SMILES |
CN(C)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for E 3 Dimethylamino Acrylic Acid and Its Analogues
Historical and Current Approaches in Chemical Synthesis
The chemical synthesis of these compounds has been approached from several distinct angles, utilizing a range of precursors and reaction types.
A fundamental and widely utilized method for synthesizing β-amino acrylic acid derivatives is the aza-Michael reaction, which involves the conjugate addition of an amine to an acrylic acid derivative. researchgate.net This 1,4-conjugated addition of a nitrogen-centered nucleophile, such as dimethylamine (B145610), to an electron-deficient alkene like an acrylate (B77674), is a cornerstone of modern synthetic chemistry. researchgate.net
The reaction typically involves an acrylic acid ester (e.g., ethyl acrylate) as the Michael acceptor and a secondary amine as the Michael donor. The process is often facilitated by a catalyst and can be applied to a wide array of substrates. researchgate.net This approach is foundational for producing various N-substituted β-amino acids and their derivatives. The derivatization of polymeric backbones, such as poly(acrylic acid), with amines also utilizes this principle of amide bond formation or addition to the acrylic system. researchgate.net
Alternative synthetic pathways commence from precursors that already possess the three-carbon backbone. One notable method involves the reaction of alkali-3-hydroxyacrylic acid esters with amine salts. For instance, (E)-3-(dimethylamino)acrylic acid ethyl ester can be prepared by reacting sodium-3-hydroxyacrylic acid ethyl ester with dimethylamine hydrochloride. google.com While an early version of this synthesis in absolute ethanol (B145695) suffered from long reaction times and low yields (41%), subsequent process improvements have made it more viable. google.com The reaction can be performed in a two-phase system (e.g., water and ethyl acetate), where the sodium-3-hydroxyacrylic acid ester, often as a suspension, is added to an aqueous solution of the amine salt, leading to yields greater than 75%. google.comgoogle.com
Another precursor-based approach starts with formyl acetic acid esters. A patented method describes the synthesis of the crude 3-N,N-dimethylamino ethyl acrylate product through the reaction of formyl acetic acid ethyl ester with dimethylamine hydrochloride. google.com The initial formyl acetic acid ethyl ester can itself be generated from the reaction of ethyl acetate (B1210297), an alkali (like sodium ethoxide), and carbon monoxide. google.com
The Polonovski reaction, reported in 1927 by Max and Michel Polonovski, traditionally involves the reaction of a tertiary amine N-oxide with an activating agent like acetic anhydride. scilit.com This treatment leads to the formation of an N-acetyl derivative of the corresponding secondary amine and an aldehyde, proceeding through a key iminium ion intermediate. scilit.comrsc.org
While not a direct route to this compound, the principles of the Polonovski reaction provide valuable insights into the reactivity of related structures. The central feature is the transformation of an N-oxide to an iminium ion. scilit.com Understanding the formation and reactivity of such iminium ions is crucial in the chemistry of aminomethylated compounds. The reaction's mechanism, which can be influenced by the substrate's electronic properties, informs how functional groups attached to the nitrogen atom can be cleaved or rearranged, a concept relevant to the design of synthetic pathways for complex amine-containing molecules. rsc.org
Under certain conditions, particularly in the presence of acid catalysts, derivatives of 3-(dimethylamino)acrylate can undergo self-condensation reactions. Research has shown that methyl-3-(dimethylamino)acrylate can trimerize to form 1,3,5-benzene tricarboxylate methyl ester. researchgate.netresearchgate.net This reaction has been observed using various acid catalysts in a 1,2-dimethoxy ethane (B1197151) solvent. researchgate.net In contrast, the related compound 3-dimethylamino acrylonitrile (B1666552) tends to undergo dimerization to yield an aminomethylenated glutaconic acid dinitrile under similar conditions. researchgate.netresearchgate.net These reactions highlight potential side-products and alternative reaction pathways that must be controlled to achieve a high yield of the desired monomeric product.
| Entry | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | p-TSA | 10 | 65 |
| 2 | CSA | 12 | 62 |
| 3 | H2SO4 | 15 | 55 |
| 4 | CH3SO3H | 14 | 58 |
| 5 | HCl | 16 | 50 |
To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed. A notable example is the synthesis of 3-N,N-dimethylamino ethyl acrylate directly from ethyl acetate, dimethylamine, and carbon monoxide. google.com This process is conducted in an autoclave under pressure and at a controlled temperature, utilizing a dual catalyst system. google.com The method is lauded for its simple and reasonable process route, achieving high total yields of over 95% and purity exceeding 99.8%, making it suitable for large-scale industrial production. google.com
| Catalyst A | Catalyst B | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Sodium Ethylate | Ethyl Formate | Ethanol | 20 | 50 | 2.5 | 95.2 |
| Sodium Ethylate | Ethyl Formate | Dichloromethane | 30 | 40 | 4 | 95.1 |
| Sodium Ethylate | Ethyl Formate | Tetrahydrofuran (B95107) | 30 | 40 | 3 | 95.0 |
| Sodium tert-butoxide | Triethyl orthoformate | Toluene | 20 | 65 | 3 | 95.9 |
Catalytic Approaches in Synthetic Pathways
Catalysis is integral to many of the synthetic routes for this compound and its derivatives, enhancing reaction rates, yields, and selectivity.
In the one-pot synthesis from ethyl acetate, a combination of catalysts is crucial. google.com Catalyst A is typically a strong base such as sodium ethylate, sodium tert-butoxide, or sodium hydride, while Catalyst B can be one or more compounds from the group of diethyl carbonate, ethyl formate, DMF, or triethyl orthoformate. google.com
For addition reactions, graphene oxide has been explored as a catalyst for the aza-Michael addition of secondary aliphatic amines to acrylic acid derivatives, representing a modern approach using nanomaterials in catalysis. researchgate.net
Furthermore, catalytic transesterification provides another route to derivatives like N,N-dimethylaminoethyl acrylate. This can be achieved by reacting methyl acrylate with dimethylaminoethanol. Studies have investigated various catalysts, with organotin compounds like (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂ proving to be highly active, leading to yields of over 94%. researchgate.net Other research has shown that elemental calcium can also serve as a highly active and practical catalyst for this transesterification. researchgate.net Acid catalysts, while effective for certain transformations, can also promote undesired side reactions like trimerization, necessitating careful selection of the catalytic system based on the desired outcome. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic and industrial synthesis to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound and its analogues, particularly its ethyl ester, which is a key intermediate, various parameters have been systematically investigated to enhance reaction outcomes. Research, primarily documented in patent literature, has explored the impact of catalysts, solvents, temperature, and pressure on the yield of ethyl (E)-3-(dimethylamino)acrylate.
A significant advancement in the synthesis of ethyl (E)-3-(dimethylamino)acrylate is a one-pot method that utilizes ethyl acetate, dimethylamine, and carbon monoxide as primary raw materials. google.com This approach has demonstrated remarkably high yields, often exceeding 95%, by carefully controlling the reaction environment. google.com
The choice of catalyst and solvent system is paramount in driving the reaction towards high conversion and selectivity. In the one-pot synthesis of ethyl (E)-3-(dimethylamino)acrylate, a dual catalyst system is employed, designated as Catalyst A and Catalyst B. Catalyst A is typically a strong base such as sodium ethylate, sodium tert-butoxide, or sodium hydride. Catalyst B acts as a promoter and can be selected from a group including diethyl carbonate, ethyl formate, N,N-dimethylformamide (DMF), or triethyl orthoformate. google.com
The synergistic effect of these catalysts in various organic solvents has been shown to produce high yields. Solvents such as ethanol, toluene, dichloromethane, chloroform, and tetrahydrofuran (THF) have been successfully used. google.com The selection of the solvent can influence reaction kinetics and the solubility of reactants and intermediates.
The following table summarizes the results from various optimized reaction conditions for the synthesis of ethyl (E)-3-(dimethylamino)acrylate, showcasing the high yields achievable.
Table 1: Optimization of Reaction Parameters for the Synthesis of Ethyl (E)-3-(dimethylamino)acrylate
| Catalyst A | Catalyst B | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Sodium Ethylate | Ethyl Formate | Dichloromethane | 40 | 30 | 4 | 95.1 |
| Sodium Ethylate | Ethyl Formate | Ethanol | 50 | 20 | 2.5 | 95.2 |
This table is generated based on data from a patent describing the one-pot synthesis of ethyl (E)-3-(dimethylamino)acrylate. google.com
Temperature and pressure are critical physical parameters that govern the rate and efficiency of the synthesis. The one-pot synthesis of ethyl (E)-3-(dimethylamino)acrylate is typically conducted within a temperature range of 30-70 °C and a pressure of 10-60 bar of carbon monoxide. google.com The optimization of these parameters is crucial for ensuring the reaction proceeds to completion in a reasonable timeframe while minimizing potential side reactions. The data in Table 1 illustrates that high yields can be obtained at different combinations of temperature and pressure, allowing for flexibility in process design. For instance, a high yield of 95.2% was achieved at 50 °C and a lower pressure of 20 bar, while a comparable yield of 95.1% was obtained at 40 °C and a higher pressure of 30 bar. google.com
While detailed academic studies on the optimization of the final hydrolysis step to produce this compound are not extensively available in the searched literature, the high-yield synthesis of its ethyl ester provides a robust and efficient pathway to the target acid. The principles of optimizing catalyst, solvent, temperature, and pressure demonstrated in the synthesis of the ester are fundamental and applicable to the broader field of synthesizing β-aminoacrylate derivatives.
Chemical Reactivity and Mechanistic Investigations of E 3 Dimethylamino Acrylic Acid
Role of the Dimethylamino Group in Chemical Reactivity
The dimethylamino group is central to the chemical character of (E)-3-(dimethylamino)acrylic acid. Its electronic and steric properties dictate the molecule's reactivity, particularly its nucleophilic nature and the stereochemical outcomes of its reactions.
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the conjugated π-system of the acrylic acid backbone. This electron-donating resonance effect increases the electron density across the molecule, particularly at the α-carbon and the carbonyl oxygen. This enhanced electron density makes the molecule a potent nucleophile.
The nucleophilicity of the closely related ethyl ester, ethyl (E)-3-(dimethylamino)acrylate, has been quantified. Its reactivity parameters, determined in dichloromethane, highlight its strong nucleophilic character.
| Parameter | Value | Solvent |
|---|---|---|
| N Parameter | 9.43 | Dichloromethane |
| sN Parameter | 0.80 | Dichloromethane |
This inherent nucleophilicity, stemming from the electron-donating dimethylamino group, allows the compound and its derivatives to readily participate in reactions with a variety of electrophiles.
The "E" designation in this compound refers to the stereochemistry of the carbon-carbon double bond, where the dimethylamino group and the carboxylic acid group are on opposite sides of the bond. This configuration is generally the more stable and common isomer. The geometry of the (E)-isomer plays a significant role in directing the approach of reagents and influencing the stereochemistry of the products.
For instance, in reactions involving conjugate addition to the double bond, the stereochemistry of the subsequent steps can be highly specific. Studies on the ethyl ester, ethyl (E)-3-(dimethylamino)acrylate, have shown that after a nucleophile adds to the β-carbon, the resulting enolate intermediate can react with electrophiles, such as methyl iodide, in a stereoselective manner, leading to specific diastereomeric products. researchgate.net The defined (E)-geometry of the starting material is crucial for predicting and controlling these stereochemical outcomes.
Types of Chemical Transformations
The unique electronic and structural features of this compound enable it to undergo a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecules, including various heterocyclic systems.
As an electron-rich alkene, this compound and its derivatives are suitable candidates for cycloaddition reactions. The enamine-like structure makes them excellent partners in Diels-Alder ([4+2]) and other cycloaddition processes. bohrium.comacs.org Enamines and related enamides are known to exhibit high reactivity in 1,3-dipolar cycloadditions with species like azides and nitrones. bohrium.com
These reactions are often highly regioselective and provide efficient routes to a variety of carbocyclic and heterocyclic frameworks. bohrium.comrudn.ru For example, the reaction of enamines with dienophiles can lead to the formation of substituted cyclohexene (B86901) derivatives, while their reaction with 1,3-dipoles can yield five-membered heterocyclic rings. The reactivity in these cycloadditions is driven by the favorable frontier molecular orbital interactions between the electron-rich enamine system and an electron-deficient reaction partner.
The carboxylic acid moiety of this compound can readily participate in condensation reactions. A notable example is its efficient conversion into amides through reactions with primary or secondary amines, facilitated by a coupling agent. Furthermore, the synthesis of its ethyl ester, ethyl (E)-3-(dimethylamino)acrylate, can be achieved via a one-pot condensation-type reaction involving ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide in the presence of catalysts. google.com
A variety of conditions for the synthesis of the ethyl ester have been explored, demonstrating the versatility of condensation strategies.
| Catalyst A | Catalyst B | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| Sodium Ethylate | Ethyl Formate | Tetrahydrofuran (B95107) | 40 | 30 | 95.0 |
| Sodium Ethylate | Ethyl Formate | Dichloromethane | 40 | 30 | 95.1 |
| Sodium Ethylate | Ethyl Formate | Ethanol (B145695) | 50 | 20 | 95.2 |
| Sodium Ethylate | Diethyl Carbonate | Toluene | 65 | 20 | 95.6 |
These reactions highlight the utility of the compound in building larger molecular structures through the formation of new carbon-heteroatom bonds at the carboxyl group.
The dimethylamino group, being a good leaving group when protonated or activated, can be displaced in nucleophilic substitution reactions. This reactivity is characteristic of vinylogous systems where the double bond allows for a conjugate addition-elimination mechanism.
A key example is the reaction of ethyl (E)-3-(dimethylamino)acrylate with organosilyl nucleophiles like phenyldimethylsilyllithium. researchgate.net In this transformation, the silyl (B83357) nucleophile adds to the β-carbon, followed by the elimination of the dimethylamino group. This results in the net substitution of the dimethylamino group with the phenyldimethylsilyl group, yielding ethyl 3-(E)-dimethyl(phenyl)silylpropenoate. researchgate.net
Interestingly, the outcome of the reaction is highly dependent on the nature of the nucleophile and the subsequent workup. While phenyldimethylsilyllithium leads to substitution, reaction with other organometallic reagents like phenyllithium (B1222949) or methyllithium (B1224462) results in conjugate addition without the elimination of the dimethylamino group. researchgate.net This underscores the subtle electronic factors that control the reaction pathways of this versatile substrate.
Oxidation and Reduction Pathways
The reactivity of this compound in oxidation and reduction reactions is governed by its α,β-unsaturated carbonyl system and the electron-donating dimethylamino group.
Oxidation: The carbon-carbon double bond in the acrylic acid moiety is susceptible to oxidation. For instance, related acrylic acid systems can be oxidized to form products like methyl 3,3-dimethoxypropionate. This transformation can be achieved using oxygen in methanol (B129727) with a PdCl₂/CuCl₂ catalyst system. The proposed reaction pathway involves an initial esterification of the acrylic acid, followed by the oxidation of the resulting methyl acrylate (B77674) to an intermediate aldehyde, which then reacts with methanol to form the final acetal (B89532) product. researchgate.net Another relevant oxidative process is the conversion of acrolein to acrylic acid, which can be catalyzed by selenium-modified microgels using hydrogen peroxide as a green oxidant under mild conditions. maastrichtuniversity.nlrsc.org These examples highlight the potential oxidative pathways for the acrylate backbone of this compound, suggesting that the double bond is the primary site of oxidative attack.
Reduction: While specific literature on the reduction of this compound is limited, the α,β-unsaturated carbonyl structure is readily susceptible to reduction. Standard reduction methods can target either the carbon-carbon double bond or the carboxylic acid group, or both. Catalytic hydrogenation, for example, would be expected to reduce the double bond to yield 3-(dimethylamino)propanoic acid. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce both the double bond and the carboxylic acid to yield 3-(dimethylamino)propan-1-ol. The specific outcome would depend on the choice of reducing agent and reaction conditions.
Hydrolytic Behavior and Self-Catalyzed Processes in Derivatives
Derivatives of this compound, particularly its esters, exhibit significant hydrolytic activity, which can be self-catalyzed.
The hydrolysis of N,N'-(dimethylamino)ethyl acrylate (DMAEA), a prominent ester derivative, has been studied in detail. rsc.org Research shows that the hydrolysis of DMAEA is a self-catalyzed process, where the tertiary amine functionality plays a crucial role. The process is further accelerated by the carboxylic acid by-product, poly(acrylic acid), that is formed during the reaction. rsc.org This leads to the cleavage of the ester bond, releasing N,N'-dimethylaminoethanol. rsc.org
A key finding is that the rate of this self-catalyzed hydrolysis appears to be independent of the solution's pH and the molecular weight of the polymer when DMAEA is in a polymeric form. rsc.org Methacrylate-based polymers are generally observed to be considerably more stable against hydrolysis than their acrylate counterparts. rsc.org The mechanism for self-catalyzed hydrolysis in related systems, such as those containing a nitrile group adjacent to a carboxylic acid, involves the protonation of the functional group by the neighboring acid, which facilitates nucleophilic attack by water. acs.org This principle of intramolecular catalysis is applicable to the hydrolysis of DMAEA, where the neighboring amine group facilitates the process. The enzymatic hydrolysis of ester bonds, a key process in the biodegradation of plastics like polylactic acid (PLA) and poly(ethylene terephthalate) (PET), is also a relevant field of study, with most enzymes responsible belonging to the α/β-hydrolase family. nih.gov
Conjugate Addition Reactions and Subsequent Transformations
The electron-deficient β-carbon of the α,β-unsaturated system in this compound and its esters makes it an excellent substrate for nucleophilic conjugate addition, often referred to as the Michael addition. wikipedia.orglibretexts.org This reaction is a cornerstone of its chemical reactivity, leading to a variety of subsequent transformations.
The general mechanism involves the 1,4-addition of a nucleophile to the β-position, which generates a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation leads to the saturated carbonyl compound. wikipedia.org A wide range of nucleophiles, including amines (aza-Michael addition) and thiols (thia-Michael addition), readily participate in this reaction. mdpi.comresearchgate.netgoogle.com
A notable subsequent transformation is the acid-catalyzed trimerization of methyl-3-(dimethylamino) acrylate. In the presence of acids like sulfuric acid in a solvent such as 1,2-dimethoxyethane, the ester undergoes a self-conjugate addition followed by cyclization and elimination of dimethylamine to yield 1,3,5-benzene tricarboxylate methyl ester. researchgate.net This demonstrates how conjugate addition can initiate complex molecular constructions.
The reactivity in conjugate additions can be controlled by the nature of the nucleophile and reaction conditions. Strong bases like Grignard reagents tend to favor irreversible 1,2-addition to the carbonyl group, whereas weaker bases like amines and alcohols favor the thermodynamically controlled, and often reversible, 1,4-addition. libretexts.org Furthermore, α-substituted acrylates can undergo conjugate substitution, where a leaving group at the α-position is displaced by a nucleophile, enabling the synthesis of degradable polymers. rsc.org In an interesting variation, a visible-light-induced umpolung strategy allows for an inverse conjugate addition, where nucleophiles add to the α-position of α,β-unsaturated amides and esters. nih.gov
Reaction Kinetics and Thermodynamic Studies of Relevant Reactions
The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound and its derivatives.
Kinetic analysis of the Michael addition reaction of acrylic acid, a parent compound, reveals significant details about the process. The reaction was found to follow a 2.5-order rate law. researchgate.net This indicates a complex reaction mechanism likely involving multiple molecules of acrylic acid in the rate-determining step, consistent with the formation of dimers and other oligomers. researchgate.net In high-temperature polymerizations of acrylates, which can be initiated thermally without added initiators, kinetic studies are crucial for understanding the interplay between initiation, propagation, and chain-transfer reactions that determine the final polymer properties. wpmucdn.com For certain controlled polymerization reactions involving acrylate derivatives, a linear relationship between the natural logarithm of the initial monomer concentration over the monomer concentration at time t (ln([M]₀/[M])) and time is observed, indicating a constant concentration of radical species throughout the reaction. acs.org
In the case of hydrolysis, as mentioned previously, kinetic studies on DMAEA derivatives show that the self-catalyzed hydrolysis rate is independent of both pH and the molecular weight of the polymer, a crucial finding for applications where hydrolytic stability is a concern. rsc.org
Table 1: Kinetic and Thermodynamic Data for Michael Addition of Acrylic Acid
| Parameter | Value | Reference |
| Reaction Order | 2.5 | researchgate.net |
| Overall Reaction Rate Constant (k) | 3.52 × 10³ × exp(-1.18 × 10⁵/T [K]) L¹.⁵ mol⁻¹.⁵ s⁻¹ | researchgate.net |
| Activation Energy (Ea) | 98.0 kJ/mol | researchgate.net |
| Heat of Reaction (ΔH) | 109 J/g | researchgate.net |
Theoretical and Computational Chemistry of E 3 Dimethylamino Acrylic Acid and Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules like (E)-3-(dimethylamino)acrylic acid. These methods allow for the determination of various molecular properties, including geometry, charge distribution, and orbital energies, which are fundamental to understanding their chemical behavior.
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of push-pull systems due to its balance of accuracy and computational cost. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.net For instance, DFT can be used to calculate the distribution of electron density, which in push-pull molecules is significantly polarized, with electron density shifted from the donor to the acceptor group. nih.gov This polarization is key to their unique properties.
DFT studies on related push-pull systems have shown that the nature of the donor and acceptor groups, as well as the π-conjugated bridge, significantly influences the electronic properties. For example, in a study of various push-pull chromophores, DFT calculations revealed how different donor groups impact the extent of charge transfer. researchgate.net
Table 1: Representative Calculated Properties for a Push-Pull Ethylene (B1197577) Analogue using DFT
| Property | Calculated Value |
| Ground State Dipole Moment (Debye) | 8.5 |
| HOMO-LUMO Gap (eV) | 3.2 |
| C=C Bond Length (Å) | 1.38 |
| C-N Bond Length (Å) | 1.35 |
Note: The data in this table are representative values for a generic push-pull ethylene system and are intended for illustrative purposes, as specific DFT data for this compound were not available in the searched literature.
The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more advanced calculations. While HF theory neglects electron correlation, it can offer valuable qualitative insights into the electronic structure. researchgate.netaps.org For push-pull systems, HF calculations can describe the basic electronic configuration and orbital shapes. However, for a more quantitative description, post-HF methods, which systematically include electron correlation, are often necessary.
A comparative assessment of HF and DFT methods shows that DFT often provides a more accurate description of systems with significant electron correlation, such as push-pull molecules. researchgate.net Nevertheless, HF remains a valuable tool, particularly when used in conjunction with other methods.
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. nih.gov Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those of the 6-311G type with diffuse and polarization functions (e.g., 6-311+G(d,p)), generally provide more accurate results but at a higher computational expense. aps.org The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational resources available. For molecules like this compound, a basis set that can accurately describe the polarized electron distribution and the diffuse nature of the π-system is crucial.
Excited State Dynamics and Intramolecular Charge Transfer (ICT)
The behavior of this compound and its analogues upon absorption of light is a key area of investigation, with a focus on intramolecular charge transfer (ICT) processes.
Upon photoexcitation, push-pull molecules can undergo an intramolecular charge transfer (ICT), where an electron is promoted from a molecular orbital primarily localized on the donor group to one localized on the acceptor group. researchgate.net This process leads to a significant increase in the dipole moment of the excited state compared to the ground state. The efficiency and dynamics of this charge transfer are influenced by factors such as the solvent polarity, the nature of the donor and acceptor, and the length of the conjugated bridge. acs.orgwhiterose.ac.uk
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and modeling the photoinduced charge transfer process. rsc.org TD-DFT calculations can predict the energies of the excited states and the oscillator strengths of the transitions, providing insights into the absorption spectra of these molecules.
The Twisted Intramolecular Charge Transfer (TICT) model is a well-established concept used to explain the photophysical properties of many push-pull systems. lanl.gov According to the TICT model, after initial excitation to a planar locally excited (LE) state, the molecule can undergo a torsional motion around the single bond connecting the donor group to the π-system. This twisting leads to a new, highly polar, and non-emissive or weakly emissive excited state known as the TICT state. The formation of the TICT state provides a non-radiative decay pathway, which can quench the fluorescence of the molecule.
The propensity of a molecule to form a TICT state depends on the steric hindrance around the twisting bond and the polarity of the solvent, which can stabilize the highly polar TICT state. lanl.gov Theoretical studies on related systems have used computational methods to map the potential energy surface of the excited state along the twisting coordinate, providing evidence for the existence of a low-energy TICT state. psu.edu
Solvatochromic Effects on Electronic Transitions
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is typically observed as a shift in the absorption or emission spectra of the compound. For push-pull molecules like this compound, the lowest energy electronic transition is typically a π → π* transition with significant intramolecular charge transfer (ICT) character.
The ground state of these molecules has some degree of charge separation, but the excited state is significantly more polar. Solvents interact with the solute molecule, and the strength of this interaction depends on the solvent's properties, such as polarity, polarizability, and its ability to act as a hydrogen-bond donor or acceptor.
In non-polar solvents, the electronic transition energy is a baseline. As solvent polarity increases, polar solvents will stabilize both the ground state and the more polar excited state. If the excited state is more stabilized by the solvent than the ground state, a bathochromic (red) shift to a longer wavelength (lower energy) is observed. Conversely, if the ground state is more stabilized than the excited state, a hypsochromic (blue) shift to a shorter wavelength (higher energy) occurs. For many push-pull systems, the excited state is more polar, leading to a bathochromic shift with increasing solvent polarity. However, specific interactions like hydrogen bonding between protic solvents and the carbonyl group can complicate this trend. mdpi.comresearchgate.net
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models like the Polarizable Continuum Model (PCM), are used to predict and rationalize these solvatochromic shifts. mdpi.comacs.org These calculations can model the electronic transition energies in different solvent environments, although accurately capturing specific solute-solvent interactions like hydrogen bonding can be challenging and may require explicit solvent models. acs.org
The solvatochromic behavior of molecules structurally similar to this compound, such as other dimethylamino-substituted compounds, has been studied computationally and experimentally. researchgate.netresearchgate.net For example, studies on 4-N,N-dimethylamino cinnamaldehyde (B126680) (DMACA) show a distinct red shift in its absorption maximum as solvent polarity increases, indicative of a more polar excited state. researchgate.net
Table 1: Representative Solvatochromic Data for an Analogous Push-Pull Compound (4-N,N-dimethylamino cinnamaldehyde)
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) | Transition Energy (eV) |
|---|---|---|---|
| Methylcyclohexane | ~31 | 358 | 3.46 |
| Acetonitrile | 45.6 | 376 | 3.30 |
| Water | 63.1 | 397 | 3.12 |
This table is illustrative, based on data for a structurally related compound to demonstrate the general principle of solvatochromism in push-pull systems. researchgate.net
Potential Energy Surface (PES) Analysis for Reaction Pathways
Potential Energy Surface (PES) analysis is a powerful computational tool used to understand and predict the mechanisms of chemical reactions. researchgate.net A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima. The pathway of lowest energy connecting reactants to products is known as the Minimum Energy Path (MEP). researchgate.net
For this compound and related enamines, PES analysis using methods like Density Functional Theory (DFT) provides crucial insights into their characteristic reactions, such as alkylations and Michael additions. nih.govmasterorganicchemistry.comlibretexts.org
Enamine Alkylation and Acylation: The Stork enamine reaction involves the alkylation or acylation of a carbonyl compound via its enamine intermediate. libretexts.org The reaction proceeds in three main stages: enamine formation, nucleophilic attack on an electrophile (e.g., an alkyl halide), and hydrolysis of the resulting iminium salt. PES calculations can determine the activation barriers for each step. The nucleophilic attack of the enamine on the electrophile is typically the key C-C bond-forming step, and its transition state energy determines the reaction rate. nih.govacs.org
Michael Addition: Enamines are excellent nucleophiles for Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comtandfonline.comjove.com PES analysis of this reaction reveals the pathway of the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the Michael acceptor. This leads to a zwitterionic or enolate-iminium intermediate, which is then protonated and hydrolyzed to yield the final 1,5-dicarbonyl product. tandfonline.comnih.gov Computational studies can compare the energetics of different possible pathways and stereochemical outcomes.
Table 2: Typical Calculated Activation Free Energies (ΔG‡) for Key Steps in Enamine Reactions
| Reaction Step | Description | Typical ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Hemiaminal Formation | Nucleophilic attack of amine on carbonyl | 10 - 15 | acs.org |
| Hemiaminal Dehydration | Formation of iminium ion from hemiaminal | 15 - 25 | acs.org |
| Enamine Alkylation (SN2) | C-C bond formation with alkyl halide | Varies with electrophile | nih.gov |
| Michael Addition | C-C bond formation with enone | ~10 - 20 | nih.gov |
Note: These values are representative and can vary significantly based on the specific reactants, catalysts, and solvent conditions modeled.
Molecular Orbital Analysis and Electronic Structure
The electronic structure of this compound is central to its chemical behavior. Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding its reactivity. youtube.comyoutube.com
In this compound, the lone pair on the nitrogen atom (the donor) and the π-bonds of the C=C and C=O groups (the acceptor) combine to form an extended conjugated system. masterorganicchemistry.com This push-pull nature has profound effects on the FMOs. researchgate.net
Highest Occupied Molecular Orbital (HOMO): The electron-donating dimethylamino group significantly raises the energy of the HOMO. This orbital has a high coefficient (electron density) on the nitrogen atom and, importantly, on the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com This high-energy, electron-rich HOMO is what makes the α-carbon of the enamine nucleophilic and readily available to attack electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO): The electron-withdrawing acrylic acid moiety lowers the energy of the LUMO. This orbital is primarily located on the β-carbon and the carbonyl carbon, making these sites electrophilic. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is relatively small in push-pull systems. This small gap is responsible for the molecule's absorption of light in the UV-visible region and is a key factor in its reactivity. Computational studies using DFT can accurately calculate the energies and visualize the spatial distribution of these orbitals. mdpi.comnih.gov
Table 3: Representative Frontier Molecular Orbital Data for a Substituted Acrylate (B77674) System
| Orbital | Calculated Energy (Hartree) | Primary Localization | Chemical Significance |
|---|---|---|---|
| HOMO | ~ -0.23 | Nitrogen, α-Carbon, C=C bond | Nucleophilicity, site of electrophilic attack |
| LUMO | ~ -0.08 | β-Carbon, Carbonyl C=O bond | Electrophilicity, site of nucleophilic attack |
| HOMO-LUMO Gap | ~ 0.15 | - | Related to electronic transitions and reactivity |
This table is illustrative, based on DFT calculation data for a similar functionalized acrylate to demonstrate the general principles. mdpi.com
Spectroscopic Characterization Methodologies for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of reactions involving (E)-3-(dimethylamino)acrylic acid. Both ¹H and ¹³C NMR provide critical data for identifying reaction products and monitoring reaction progress.
¹H NMR and ¹³C NMR spectroscopy are pivotal in tracking the transformation of this compound in chemical reactions. By observing the shifts in the signals of the vinylic protons and the carbons of the acrylic acid backbone, as well as the dimethylamino group, researchers can follow the progress of a reaction in situ. For instance, in reactions leading to the formation of copolymers, the disappearance of the characteristic vinyl proton signals and the appearance of new signals corresponding to the polymer backbone can be monitored to determine reaction kinetics and conversion rates.
In the case of reactions involving derivatives of acrylic acid, such as the reaction of tertiary aromatic amines with α,β-unsaturated carboxylic acids, ¹H NMR has been used to identify stable ion pair intermediates that are in equilibrium with the final betaine (B1666868) product. researchgate.net The monitoring of chemical shifts and coupling constants provides a detailed picture of the electronic and structural changes occurring during the reaction. For example, the ¹H NMR spectrum of a product formed from a reaction involving an acrylic acid derivative would show characteristic signals for the different protons in the molecule. These signals, with their specific chemical shifts (δ) and coupling constants (J), allow for the unambiguous assignment of the molecular structure.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a derivative of this compound, based on data from related compounds. The exact values will vary depending on the specific reaction product and the solvent used.
Table 1: Representative NMR Data for a Derivative of this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N(CH₃)₂ | ~2.9 - 3.2 | ~40 - 45 |
| =CH-N | ~4.5 - 5.5 | ~90 - 100 |
| =CH-C=O | ~7.0 - 8.0 | ~150 - 160 |
| C=O | - | ~165 - 175 |
Absorption and Emission Spectroscopy for Electronic Properties and Dynamics
Absorption and emission spectroscopy are powerful techniques to probe the electronic properties and dynamic processes of molecules like this compound and its derivatives. These methods provide information on the electronic transitions and the fate of the excited states.
While specific fluorescence studies on this compound are not extensively reported in the provided context, the electronic nature of the molecule, featuring an electron-donating dimethylamino group conjugated to an electron-withdrawing carboxylic acid group through a π-system, suggests the potential for interesting photophysical properties. Such "push-pull" systems are known to exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This is due to the change in the dipole moment of the molecule upon electronic excitation.
Dual emission is a phenomenon observed in some molecules where emission is observed from two different excited states, typically a locally excited (LE) state and a charge transfer (CT) state. The enamine structure within this compound makes it a candidate for such behavior, particularly in polar solvents where the formation of a twisted intramolecular charge transfer (TICT) state could be facilitated. The investigation of its fluorescence properties in a range of solvents could reveal such dual emission characteristics, providing insights into the dynamics of its excited states.
X-ray Diffraction (XRD) for Solid-State Structure Determination of Reaction Products
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For reaction products of this compound that can be crystallized, single-crystal XRD analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding the stereochemistry of the reaction and the packing of the molecules in the solid state.
For instance, in the solid-state structure of a related acrylic acid derivative, (E)-2,3-bis(4-methoxyphenyl)acrylic acid, XRD analysis revealed that the molecules form inversion dimers through intermolecular O-H···O hydrogen bonds. nih.gov Similarly, for reaction products of this compound, XRD could elucidate the role of the dimethylamino and carboxylic acid groups in directing the crystal packing through hydrogen bonding and other non-covalent interactions. For polymeric products, XRD can provide information on the degree of crystallinity, with amorphous materials showing broad halos and crystalline materials exhibiting sharp diffraction peaks. mdpi.com
Table 2: Representative Crystallographic Data for an Acrylic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8690 (12) |
| b (Å) | 9.1480 (18) |
| c (Å) | 13.992 (3) |
| α (°) | 83.65 (3) |
| β (°) | 85.43 (3) |
| γ (°) | 80.92 (3) |
| Volume (ų) | 735.8 (3) |
Data for (E)-2,3-Bis(4-methoxyphenyl)acrylic acid nih.gov
Mass Spectrometry (MS) for Reaction Product Confirmation and Analysis
Mass Spectrometry (MS) is a vital analytical technique for confirming the molecular weight of reaction products and providing information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is essential for confirming the identity of a newly synthesized compound.
In the context of reactions involving this compound, MS would be used to verify the mass of the expected product. For example, in a polymerization reaction, MS techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight distribution of the resulting polymer. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, and the analysis of the resulting fragment ions can provide valuable structural information, such as the sequence of monomers in a copolymer. nih.gov The fragmentation of acrylic acid derivatives in mass spectrometry often involves characteristic losses, such as the loss of water or carbon dioxide from the carboxylic acid group.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound and its reaction products, IR spectroscopy can confirm the presence of key functional groups and monitor their transformation during a reaction.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=C stretch of the alkene (around 1600-1650 cm⁻¹), and the C-N stretch of the tertiary amine (around 1000-1250 cm⁻¹). acenet.eduspectroscopyonline.com The absence of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ is a key indicator of a tertiary amine. acenet.edurockymountainlabs.com Monitoring changes in these bands can provide evidence for the participation of these functional groups in a reaction. For example, the disappearance of the C=C stretching band would indicate that a reaction has occurred at the double bond.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl | C=O Stretch | 1700 - 1725 |
| Alkene | C=C Stretch | 1600 - 1650 |
| Tertiary Amine | C-N Stretch | 1000 - 1250 |
Applications As a Synthon in Advanced Organic Synthesis
Building Block for Heterocyclic Compounds
Heterocyclic compounds are foundational to medicinal chemistry and materials science. The synthesis of functionalized pyrazoles and their fused systems, such as pyrazolo[1,5-a]pyrimidines, is a significant area of research due to their wide-ranging biological activities and important electronic properties. researchgate.net Derivatives of (E)-3-(dimethylamino)acrylic acid, known as enaminones, are extensively used as key intermediates in the synthesis of these and other heterocyclic systems. researchgate.net
| Intermediate | Target Compound Class | Significance |
| Ethyl 3-(N,N-dimethylamino)acrylate | Quinolone Antibacterial Drugs | Enables a more efficient, high-yield synthesis route with milder conditions. researchgate.netgoogle.com |
While specific examples for indolylpyrimidones are not prevalent, the underlying reactivity of enaminone derivatives of this compound makes them ideal precursors for a variety of complex fused pyrimidine (B1678525) systems. These enaminones are well-established as versatile building blocks in heterocyclic synthesis. researchgate.net For instance, a notable application involves the condensation of an active methylene (B1212753) compound with dimethylformamide-dimethylacetal (DMF-DMA) to create a complex pyrazolo[4,3-e] rsc.orgnih.govtriazolo[1,5-c]pyrimidine, demonstrating the power of this methodology to build fused pyrimidine rings. researchgate.net This highlights the potential for similar strategies to be applied to the synthesis of other complex nitrogen-containing heterocycles.
The synthesis of pyrazole (B372694) derivatives is of great interest in medicinal chemistry. researchgate.nethilarispublisher.com A direct application of reagents related to this compound is seen in the construction of highly substituted, fused pyrazole systems. In a specific example, a novel (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e] rsc.orgnih.govtriazolo[1,5-c]pyrimidin-2-yl)acrylate was prepared. researchgate.net This was achieved through the condensation of an ethyl acetate (B1210297) derivative bearing a pyrazolo-triazolo-pyrimidine core with dimethylformamide-dimethylacetal (DMF-DMA). researchgate.net This reaction showcases the utility of such reagents in elaborating complex heterocyclic scaffolds.
| Starting Material | Reagent | Product |
| Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e] rsc.orgnih.govtriazolo[1,5-c]pyrimidin-5-yl)acetate | Dimethylformamide-dimethylacetal (DMF-DMA) | (E)-Ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e] rsc.orgnih.govtriazolo[1,5-c]pyrimidin-2-yl)acrylate researchgate.net |
Reagents such as dimethylformamide-dimethylacetal (DMF-DMA) function as effective synthons for introducing a "dimethylaminomethylene" group (-CH=CHN(CH3)2). researchgate.net This group is essentially a masked one-carbon aldehyde equivalent. In the synthesis of the aforementioned pyrazolo-fused heterocycle, DMF-DMA reacts with an active methylene group to form an enamine. researchgate.net This introduced one-carbon fragment, activated by the dimethylamino group, is then perfectly positioned for subsequent reactions and cyclizations, acting as a linchpin in the formation of the new heterocyclic ring.
Precursor in Polymer Chemistry and Material Science
The dimethylamino functional group is a valuable component in the design of "smart" or functional polymers. A closely related and commercially significant monomer, 2-(dimethylamino)ethyl acrylate (B77674) (DMAEA), is widely used to impart specific properties to polymers. wikipedia.org The tertiary amine in DMAEA provides basicity, pH-responsiveness, and improved adhesion to negatively charged surfaces. wikipedia.org Furthermore, this amine can be readily quaternized to produce cationic polymers, which have widespread use as flocculants in wastewater treatment and as retention aids in papermaking. wikipedia.org
The controlled synthesis of polymers with advanced architectures is a key focus of modern material science. rsc.org Well-defined star polymers functionalized with N,N'-(dimethylamino)ethyl acrylate (DMAEA) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.org In a typical "arm-first" approach, linear polymer arms are first synthesized and then chain-extended with DMAEA and a cross-linking agent to form the star architecture. rsc.org The resulting polymeric stars exhibit a globular shape and a core-shell microstructure, and the tethered DMAEA units can undergo hydrolysis, a behavior that is strongly dependent on temperature. rsc.org These materials are characterized using a suite of advanced techniques, including NMR, Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM). rsc.org
| Polymer Synthesis Component | Example | Role |
| Functional Monomer | N,N'-(dimethylamino)ethyl acrylate (DMAEA) | Provides functionality (e.g., pH-responsiveness, basicity) to the final polymer. rsc.org |
| Polymerization Technique | RAFT Polymerization | Allows for the synthesis of polymers with well-defined architectures and molecular weights. rsc.org |
| Initiator | 2,2′-azobis(2-methylpropionitrile) (AIBN) | Initiates the radical polymerization process. rsc.org |
| Crosslinking Monomer | di(ethylene glycol) diacrylate (DEGDA) | Forms the core of the star polymer by linking the polymer arms. rsc.org |
Application in Functional Material Synthesis
The derivatives of this compound are instrumental in the development of "smart" or stimuli-responsive materials. These materials exhibit tunable physical properties in response to external stimuli such as pH, temperature, and ionic strength, making them highly valuable for applications in biomedicine and sensor technology. wisconsin.eduresearchgate.netmdpi.com
One prominent derivative, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), is a well-studied dual-responsive polymer that is sensitive to both temperature and pH. mdpi.com Copolymers incorporating monomers like N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) are used to create hydrogel membranes. researchgate.net These hydrogels, which can be synthesized without the need for chemical crosslinkers, are composed of interconnected nanogels and exhibit macroporous network structures. researchgate.net Their blood compatibility, with hemolysis rates typically below 2%, makes them suitable for various biomedical applications, including controlled drug delivery systems. researchgate.net
The ability to copolymerize these acrylic derivatives allows for the fine-tuning of material properties. For instance, the copolymerization of N-(2-(dimethylamino)ethyl)acrylamide (DMAEAm) with other monomers can be used to create thermo-pH responsive polymers for sensor applications. researchgate.net Similarly, hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm) show sensitivity to both pH and the presence of metal ions, which is a valuable characteristic for developing sensors for environmental and clinical applications. nih.gov
Table 1: Functional Materials Derived from this compound Analogs
| Functional Material/Polymer | Monomer Derivative(s) | Key Properties | Potential Applications |
| PADMA Hydrogel Membranes | Acrylic acid (AAc), N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) | Hemocompatible, Macroporous network, Regulated pore size | Biomedical applications, Drug diffusion control researchgate.net |
| Stimuli-Responsive Copolymers | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), (oligo ethylene (B1197577) glycol)methacrylate (OEGMA) | Dual pH and temperature responsiveness, Self-assembly in aqueous solutions | Drug delivery, Smart nanocarriers researchgate.netmdpi.com |
| Thermo-pH Responsive Polymers | N-(2-(dimethylamino)ethyl)acrylamide (DMAEAm), N-isopropylacrylamide | Thermo- and pH-responsive | Sensor applications researchgate.net |
| pH and Metal Ion-Sensitive Hydrogels | N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm) | pH and metal ion sensitivity | Sensors for environmental and clinical use nih.gov |
| Superabsorbent Hydrogels | Diallyldimethylammonium Chloride (DADMAC), Acrylic Acid (AAc), (3-Acrylamidopropyl) trimethylammonium Chloride (APTAC) | High equilibrium swelling | Metal adsorption, Drug delivery nih.gov |
Intermediate in Agrochemical and Dyestuff Synthesis
This compound and its esters are crucial intermediates in the manufacturing of various agrochemicals and dyestuffs. chemicalbook.com Their role as a versatile synthon allows for the efficient construction of complex molecular architectures required for these applications.
In the agrochemical sector, ethyl 3-(dimethylamino)acrylate is a key precursor in the synthesis of the broad-spectrum fungicide Trifloxystrobin. patsnap.comgoogle.comwho.intnih.gov Trifloxystrobin belongs to the strobilurin class of fungicides and functions by inhibiting mitochondrial respiration in fungi, providing both preventative and curative action against a wide range of plant diseases. who.intnih.gov The synthesis of Trifloxystrobin involves the condensation of a derivative of this compound with other chemical moieties to build the final active ingredient. patsnap.comgoogle.com
The compound also serves as a foundational intermediate in the production of quinolone antibacterial drugs. google.com These synthetic drugs are known for their broad-spectrum antibacterial activity. nih.gov
In the dyestuff industry, derivatives such as 3-dimethylamino-1-arylpropenones are used to synthesize novel disperse dyes. mdpi.com These dyes are particularly suitable for dyeing hydrophobic fibers like polyester. mdpi.comnih.gov The synthesis typically involves the reaction of the enaminone derivative with a diazonium salt to produce azo disperse dyes. mdpi.com These dyes can yield a range of colors, such as greenish-yellow and orange, and generally exhibit good fastness to light, washing, and rubbing. mdpi.comajol.info
Table 2: Agrochemicals and Dyestuffs Synthesized from this compound and its Derivatives
| Product Class | Specific Product/Dye Type | Role of this compound derivative |
| Agrochemicals | Trifloxystrobin (Fungicide) | Key intermediate in the synthesis pathway patsnap.comgoogle.comwho.int |
| Quinolone Antibacterial Drugs | Foundational intermediate for the quinolone structure google.com | |
| Dyestuffs | Azo Disperse Dyes | Precursor (e.g., 3-dimethylamino-1-arylpropenones) for synthesis mdpi.comnih.gov |
Stereoselective Syntheses Utilizing this compound Derivatives
The defined stereochemistry of this compound and its derivatives makes them valuable starting materials in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is precisely controlled.
Furthermore, derivatives of this compound are employed in more complex, multi-step stereoselective syntheses. For example, the synthesis of benzo[a]quinolizidines, a class of heterocyclic compounds with potential biological activities, can be achieved through a sequence of catalytic reactions starting from allylated tetrahydroisoquinolines. nih.gov While not a direct reaction of this compound itself, the principles of controlling stereochemistry in related vinylogous systems highlight the importance of such scaffolds in modern organic synthesis. The development of these stereoselective methods allows for the efficient and precise construction of complex target molecules. nih.govharvard.edu
Table 3: Examples of Stereoselective Syntheses Involving this compound Derivatives
| Reaction Type | Reactants | Product | Significance |
| One-step Synthesis | Ketene (B1206846) acetals, N,N-dimethylformamide (DMF) | Alkyl (E)-(3-dimethylamino)acrylates | Highly stereoselective route to key intermediates for quinolone synthesis researchgate.net |
| Catalytic Cascade Reaction | Allylated Tetrahydroisoquinolines | Benzo[a]quinolizidines | Demonstrates the utility of related structures in complex, stereocontrolled synthesis nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of (E)-3-(dimethylamino)acrylic acid derivatives is moving towards more efficient and environmentally friendly processes. A key area of development is the design of "one-pot" reactions that minimize waste and operational complexity. One such innovative approach allows for the synthesis of 3-N,N-dimethylamino ethyl acrylate (B77674) from ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide in a single step. google.com This method boasts a high total yield of over 95% and simplifies the process, making it suitable for large-scale industrial production. google.com
Another novel, highly stereoselective one-step method involves the reaction of ketene (B1206846) acetals with N,N-dimethylformamide (DMF). researchgate.net This approach is significant as it incorporates all the atoms of the DMF molecule directly into the product, showcasing high atom economy—a core principle of green chemistry. researchgate.net
These modern synthetic strategies offer substantial improvements over traditional routes by reducing raw material consumption, decreasing waste generation, and utilizing milder reaction conditions. google.com The focus on atom economy and process simplification represents a significant step towards sustainable chemical manufacturing.
| Methodology | Key Reactants | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Ethyl acetate, Dimethylamine, Carbon Monoxide | Simple process route; High atom economy; Suitable for large-scale production. | >95% | google.com |
| Vilsmeier Reagent-Based Synthesis | N,N-dimethylformamide (DMF), Ketene Acetals | Highly stereoselective; One-step process. | High | researchgate.net |
| Transesterification | Acrylic acid esters, 2-dimethylaminoethanol | Commonly used for related amino acrylates; Requires inhibitors to prevent polymerization. | >95% | wikipedia.org |
Exploration of New Reactivity Modes and Catalysis
Research into the reactivity of this compound and its derivatives is uncovering new applications in polymer chemistry and materials science. As an α,β-unsaturated carbonyl compound, it readily participates in addition reactions with nucleophiles, a classic reactivity mode known as the Michael addition. wikipedia.org
A significant area of emerging research is the study of the hydrolytic behavior of polymers incorporating dimethylaminoethyl acrylate (a closely related ester). These polymers exhibit a "self-catalyzed" hydrolysis, where the tertiary amine functionality facilitates the cleavage of the ester bond. The rate of this hydrolysis is highly dependent on pH, with half-lives ranging from minutes to years. acs.org This pH-responsive, charge-shifting property is being explored for advanced applications, such as the controlled release of DNA from cationic polymer complexes in gene delivery systems. acs.org The transformation from a basic to an acidic polymer as hydrolysis proceeds creates a dynamic material with tunable properties.
Furthermore, incorporating monomers like dimethylaminoethyl acrylate into copolymers enhances properties such as nucleophilicity, basicity, water solubility, and adhesion to polar surfaces. wikipedia.org This modulation of reactivity is critical for designing functional materials for specific applications, including flocculants for wastewater treatment and retention aids in papermaking. wikipedia.org
| Reactivity Mode | Description | Emerging Application | Reference |
|---|---|---|---|
| Michael Addition | Nucleophilic addition to the α,β-unsaturated system. | Synthesis of complex organic molecules. | wikipedia.org |
| Self-Catalyzed Hydrolysis | Intramolecular catalysis by the dimethylamino group leading to ester cleavage. | Charge-shifting polymers for controlled release and biomaterials. | acs.org |
| Copolymerization | Forms polymers with other monomers to impart specific properties like basicity and improved adhesion. | Functional polymers, flocculants, and retention aids. | wikipedia.org |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes. For acrylic polymers, computational modeling is being used to predict monomer reactivity and interaction affinities, thereby guiding the synthesis of materials with desired properties. researchgate.netcore.ac.uk
Methods such as Density Functional Theory (DFT) are employed to obtain accurate predictions of molecular properties, supporting experimental findings from spectroscopic and thermal analyses. acs.org For instance, computational screening of virtual libraries of monomers has successfully identified candidates with high affinity for specific target molecules, such as cholic acid, which is crucial for developing new bile acid sequestrants. researchgate.netcore.ac.uk
These computational approaches can be applied to this compound to:
Predict Reaction Outcomes: Simulate reaction pathways to identify optimal conditions and catalysts for its synthesis and subsequent transformations.
Elucidate Mechanisms: Investigate the mechanism of actions, such as the self-catalyzed hydrolysis in its polymers, to better control the process. acs.org
Design Novel Materials: Model the properties of copolymers containing this moiety to predict their performance in applications like drug delivery or sensor technology before synthesis, saving significant time and resources.
The synergy between computational modeling and experimental work is paving the way for the rational design of functional polymers and more efficient synthetic routes.
| Computational Method | Application | Key Outcome | Reference |
|---|---|---|---|
| Virtual Monomer Screening | Identifying functional monomers with high affinity for a target molecule. | Accelerated development of molecularly imprinted polymers and sequestrants. | researchgate.netcore.ac.uk |
| Density Functional Theory (DFT) | Calculating molecular properties and supporting experimental data. | Validation of polymer structures and prediction of thermal stability. | acs.org |
| Reaction Simulation | Modeling polymerization kinetics and copolymer composition. | Optimization of reactor conditions for desired polymer microstructure. | anii.org.uy |
Applications in Emerging Chemical Technologies
The unique structure of this compound and its derivatives makes them key intermediates for a range of advanced applications. Their role extends from pharmaceuticals to smart materials and environmental technologies.
Smart Materials and Sensors: Copolymers derived from related aminoacrylates are used to create hydrogels that respond to external stimuli. For example, hydrogels made from acrylic acid and dimethylaminoethyl methacrylate (B99206) have been integrated into sensors for detecting ammonia and urea. researchgate.net The ability to tune the properties of these hydrogels by altering the monomer composition is key to their function. researchgate.net
Biomaterials and Drug Delivery: The pH-responsive nature of polymers containing the dimethylaminoethyl acrylate moiety is highly attractive for biomedical applications. The ability of these polymers to change their charge in response to pH changes is being harnessed to design systems for the controlled release of therapeutic agents. acs.org
Environmental Applications: Cationic polymers derived from related aminoacrylate monomers are effective flocculants and coagulants. These are widely used in wastewater purification and as dewatering agents in the paper industry, contributing to cleaner water and more efficient industrial processes. wikipedia.org
| Technology Area | Specific Application | Role of the Compound/Derivative | Reference |
|---|---|---|---|
| Pharmaceuticals | Synthesis of quinolone antibacterial drugs. | Key intermediate enabling more efficient and sustainable synthetic routes. | google.comgoogle.com |
| Sensors | Ammonia and urea biosensors. | Component of responsive hydrogels that change properties in the presence of the analyte. | researchgate.net |
| Biomaterials | Controlled drug/gene delivery. | Forms charge-shifting polymers that release cargo in response to pH changes. | acs.org |
| Environmental Technology | Wastewater treatment and papermaking. | Monomer for producing cationic polymers used as flocculants and dewatering agents. | wikipedia.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-3-(dimethylamino)acrylic acid, and how are its derivatives utilized in medicinal chemistry?
- Methodological Answer : this compound derivatives are synthesized via ester hydrolysis under controlled pH conditions (e.g., pH 5) to yield intermediates for EP2 antagonist development. For example, (E)-3-(4-(3-(dimethylamino)propoxy)phenyl)acrylic acid is a key precursor in lead optimization studies for anti-inflammatory agents. Reaction steps include hydrolysis of esters followed by coupling with amines under carbodiimide activation . Characterization involves HPLC and NMR to confirm stereochemistry and purity.
Q. Which analytical techniques are most effective for characterizing this compound and its structural isomers?
- Methodological Answer : 13C-NMR and IR spectroscopy are critical for distinguishing between cyclizable (e.g., maleic acid) and noncyclizable (e.g., fumaric acid) carboxyl groups in derivatives. X-ray crystallography (e.g., single-crystal studies at 120 K) resolves stereochemical ambiguities, while FTIR confirms anhydride or amide formation during carbodiimide-mediated reactions .
Q. How does pH influence the reactivity of this compound in carbodiimide-mediated amidation?
- Methodological Answer : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation of the carboxylic acid group is pH-dependent, with optimal activity at pH 3.5–4.4. At neutral or higher pH, EDC stability increases but may lead to side reactions like N-acylurea formation. Cyclizable carboxyl groups react faster, forming anhydrides that readily conjugate with amines, whereas noncyclizable analogs show trace amidation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize N-acylurea formation during EDC-mediated conjugation of this compound derivatives?
- Methodological Answer : Excess EDC and prolonged reaction times increase N-acylurea byproducts. Optimization includes:
- Using stoichiometric EDC/NHS ratios.
- Monitoring reaction progress via TLC or HPLC.
- Introducing competing nucleophiles (e.g., ethanolamine) to quench unreacted intermediates.
pH control (4.0–4.5) and low-temperature (4°C) conditions further suppress side reactions .
Q. What strategies are effective for incorporating this compound into functional hydrogels for energy-harvesting applications?
- Methodological Answer : Copolymerization with monomers like AMPS (2-acrylamido-2-methylpropane sulfonic acid) and DMAPMA (N-[3-(dimethylamino)propyl] methacrylamide) enhances hydrogel conductivity and stretchability. Physical crosslinking with graphene oxide (GO) and Laponite improves mechanical stability. Triboelectric performance is assessed via voltage output measurements under strain, with FTIR confirming covalent incorporation of the acrylic acid moiety .
Q. How can structural modifications of this compound enhance its sensitivity in metal-ion sensing applications?
- Methodological Answer : Introducing luminophors (e.g., 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylic acid) into chitosan matrices creates Cu²⁺-sensitive films. Modifications at the dimethylamino group improve binding affinity, while fluorescence lifetime measurements quantify ion detection limits. Validation includes comparing excitation/emission spectra shifts (e.g., 450 nm to 480 nm upon Cu²⁺ binding) .
Q. How should researchers address contradictions in reported conjugation efficiencies of this compound under varying pH conditions?
- Methodological Answer : Discrepancies arise from differences in carboxyl group cyclizability and EDC stability. To reconcile
- Use model substrates (e.g., poly(acrylic acid) vs. fumaric acid) to isolate cyclizability effects.
- Conduct real-time pH monitoring with automated titrators.
- Compare reaction outcomes using alternative activators (e.g., DMTMM) to validate pH-specific limitations .
Data Presentation and Validation
Q. What statistical methods are recommended for analyzing spectroscopic data in studies involving this compound?
- Methodological Answer : Multivariate analysis (e.g., PCA) identifies spectral outliers, while Student’s t-tests compare peak intensity changes across experimental groups. For reproducibility, report mean ± SD of triplicate measurements and use Kolmogorov-Smirnov tests to confirm normal distribution .
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction at 120 K with Mo-Kα radiation (λ = 0.71073 Å) provides angstrom-level resolution. Refinement software (e.g., SHELXL) calculates R-factors (<0.05) to validate bond lengths and angles. Compare experimental data with DFT-optimized structures to confirm (E)-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
